Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate
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Overview
Description
METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE is an organic compound with the molecular formula C15H12Cl2N2O3. It is a derivative of benzoic acid and contains a dichlorobenzyl group, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the reaction of 3,4-dichlorobenzylamine with methyl 2-aminobenzoate in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions may result in the replacement of the dichlorobenzyl group with other functional groups .
Scientific Research Applications
METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group plays a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE: A closely related compound with similar structural features and chemical properties.
Other dichlorobenzyl derivatives: Compounds containing the dichlorobenzyl group often exhibit similar reactivity and applications.
Uniqueness
METHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dichlorobenzyl group, in particular, makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H14Cl2N2O3 |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
methyl 2-[(3,4-dichlorophenyl)methylcarbamoylamino]benzoate |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-15(21)11-4-2-3-5-14(11)20-16(22)19-9-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H2,19,20,22) |
InChI Key |
YJAUCZSYUXGVLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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